Mollisin B

Description

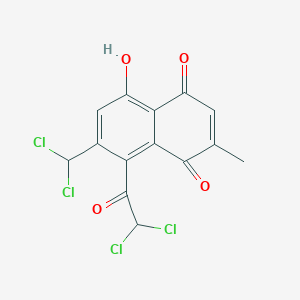

Mollisin B is a dichlorinated naphthoquinone derivative first isolated from the fungus Mollisia caesia Sacc. . Structurally, it features a p-naphthoquinone core with a 2,2´-dichloroacetyl side chain and an additional dichlorination at the 11-position, distinguishing it from its parent compound, Mollisin (12), and its monochloro derivative, Mollisin A . Biosynthetically, this compound is derived via a polyketide pathway, where chlorination occurs post-assembly through chloroperoxidase activity, utilizing chloride from the growth medium . Its unique dichlorination pattern enhances antifungal properties, particularly against wood-decay fungi like Heterobasidion annosum, where it disrupts redox homeostasis and critical metabolic pathways .

Properties

Molecular Formula |

C14H8Cl4O4 |

|---|---|

Molecular Weight |

382 g/mol |

IUPAC Name |

8-(2,2-dichloroacetyl)-7-(dichloromethyl)-5-hydroxy-2-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C14H8Cl4O4/c1-4-2-6(19)9-7(20)3-5(13(15)16)8(10(9)11(4)21)12(22)14(17)18/h2-3,13-14,20H,1H3 |

InChI Key |

MTYIGWCACJKYJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C(=C2C1=O)C(=O)C(Cl)Cl)C(Cl)Cl)O |

Synonyms |

mollisin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Mollisin B belongs to a class of naphthoquinone antibiotics with structural and functional analogs. Below is a detailed comparison with two closely related compounds: Mollisin (the parent molecule) and WS-5995 B (a structurally related antifungal agent).

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Differences and Implications

Structural Chlorination: this compound’s dichlorination at C-11 enhances its bioactivity compared to Mollisin. This modification increases its redox reactivity, enabling stronger disruption of fungal antioxidant systems (e.g., thioredoxin and glutathione pathways) . In contrast, WS-5995 B, while structurally similar, lacks explicit documentation of its chlorination pattern but shares the ability to modulate stress-response genes in H. annosum .

Antifungal Specificity: this compound exhibits unique efficacy at low temperatures, a trait absent in both Mollisin and WS-5995 B . This makes it a candidate for cold-storage food preservation. WS-5995 B, however, shows species-specific activity, strongly inhibiting H. abietinum, likely due to differences in cellular uptake or target enzyme sensitivity .

Biosynthetic Pathways: this compound’s biosynthesis involves a single polyketide chain followed by chloroperoxidase-mediated dichlorination . WS-5995 B’s biosynthesis remains less characterized but is hypothesized to follow a similar polyketide route . The post-assembly chlorination step in this compound contrasts with non-chlorinated naphthoquinones, which rely on alternative modifications for bioactivity.

Gene Expression Profiles: Both this compound and WS-5995 B alter fungal gene expression, but their targets differ. WS-5995 B upregulates metabolic enzymes (e.g., NAD-5´-monophosphate dehydrogenase), while this compound suppresses redox-defense genes, suggesting distinct mechanisms of toxicity .

Q & A

Q. What are the optimal methods for isolating Mollisin B from its natural source, and how can purity be ensured?

- Methodological Answer : this compound, a halogenated naphtoquinone, is typically isolated from the fungus Mollisia caesia. Optimal extraction involves:

- Solvent selection : Use polar solvents (e.g., ethyl acetate or methanol) to solubilize naphtoquinones .

- Chromatography : Fractionate crude extracts via column chromatography (silica gel) with gradient elution. Monitor fractions using TLC and HPLC for purity assessment .

- Purity validation : Confirm purity (>95%) via HPLC-DAD and NMR spectroscopy. For halogenated compounds, elemental analysis or mass spectrometry (HRMS) can validate chlorine content .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what data benchmarks should be used?

- Methodological Answer : Key techniques include:

- NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to resolve the naphtoquinone backbone and halogenated sidechains. Compare chemical shifts with known Mollisin derivatives .

- Mass spectrometry : HRMS (ESI-TOF) to confirm molecular formula (e.g., C14H10Cl2O4 for Mollisin) .

- IR spectroscopy : Identify quinone carbonyl stretches (~1650–1700 cm<sup>-1</sup>) and C-Cl bonds (550–850 cm<sup>-1</sup>) .

Q. What in vitro assays are appropriate for preliminary assessment of this compound’s antifungal activity?

- Methodological Answer : Use standardized protocols:

- Agar diffusion assays : Measure zones of inhibition against Penicillium expansum (apple rot pathogen) at varying concentrations (1–100 µg/mL). Include positive controls (e.g., amphotericin B) .

- MIC/MFC determination : Broth microdilution to quantify minimum inhibitory (MIC) and fungicidal (MFC) concentrations. Test at low temperatures (+4°C) to replicate this compound’s unique cold-active efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Address discrepancies via:

- Standardized protocols : Align assay conditions (e.g., pH, temperature, inoculum size) across studies to reduce variability .

- Meta-analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to account for multiple hypothesis testing .

- Mechanistic studies : Compare molecular targets (e.g., membrane disruption vs. enzyme inhibition) using proteomics or transcriptomics to identify context-dependent modes of action .

Q. What strategies are recommended for designing total synthesis pathways for this compound given its halogenated structure?

- Methodological Answer : Key steps include:

- Retrosynthetic planning : Disassemble the dichloroacetyl sidechain and naphtoquinone core. Prioritize late-stage halogenation to avoid side reactions .

- Halogenation methods : Use electrophilic chlorination (e.g., Cl2/FeCl3) or enzymatic approaches (haloperoxidases) to introduce chlorine atoms regioselectively .

- Validation : Compare synthetic and natural this compound via NMR, HRMS, and bioactivity assays to confirm structural and functional equivalence .

Q. What experimental approaches can elucidate the biosynthetic pathway of this compound in Mollisia caesia?

- Methodological Answer : Combine:

- Isotopic labeling : Feed <sup>13</sup>C-labeled precursors (e.g., acetate or shikimate) to trace carbon flux into the naphtoquinone backbone .

- Gene cluster analysis : Use genome mining to identify halogenase and polyketide synthase genes. Knockout studies (CRISPR/Cas9) to confirm their roles .

- Enzyme assays : Characterize recombinant enzymes (e.g., chlorinases) in vitro to validate catalytic activity and substrate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.